molecular formula C24H25N3O5 B11386127 N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide

N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B11386127
M. Wt: 435.5 g/mol
InChI Key: LNTBUEVRLBRJBX-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a cyclohexyl group, a methoxyphenyl group, an oxadiazole ring, and a benzodioxole moiety

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

N-cyclohexyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C24H25N3O5/c1-29-19-10-7-16(8-11-19)23-25-22(32-26-23)14-27(18-5-3-2-4-6-18)24(28)17-9-12-20-21(13-17)31-15-30-20/h7-13,18H,2-6,14-15H2,1H3

InChI Key

LNTBUEVRLBRJBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN(C3CCCCC3)C(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-methoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the benzodioxole moiety: This step involves the reaction of the oxadiazole intermediate with a benzodioxole derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Cyclohexyl group attachment:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

N-CYCLOHEXYL-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: Employed as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOHEXYL-N-{[3-(4-HYDROXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
  • N-CYCLOHEXYL-N-{[3-(4-NITROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Uniqueness

The presence of the methoxy group in N-CYCLOHEXYL-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE imparts unique electronic properties, making it distinct from its hydroxyl or nitro analogs. This can influence its reactivity and interactions with molecular targets, leading to different biological and chemical behaviors.

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